molecular formula C10H15ClN2O3S2 B7004435 N-[4-(aminomethyl)oxan-4-yl]-5-chlorothiophene-2-sulfonamide

N-[4-(aminomethyl)oxan-4-yl]-5-chlorothiophene-2-sulfonamide

Cat. No.: B7004435
M. Wt: 310.8 g/mol
InChI Key: NWNDTRGADQXYPR-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)oxan-4-yl]-5-chlorothiophene-2-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxane ring, an aminomethyl group, and a chlorothiophene sulfonamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-(aminomethyl)oxan-4-yl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O3S2/c11-8-1-2-9(17-8)18(14,15)13-10(7-12)3-5-16-6-4-10/h1-2,13H,3-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNDTRGADQXYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)oxan-4-yl]-5-chlorothiophene-2-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-aminomethyltetrahydropyran, which is then reacted with appropriate reagents to introduce the chlorothiophene and sulfonamide groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)oxan-4-yl]-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(aminomethyl)oxan-4-yl]-5-chlorothiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)oxan-4-yl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(aminomethyl)oxan-4-yl]-5-chlorothiophene-2-sulfonamide stands out due to its unique combination of an oxane ring, aminomethyl group, and chlorothiophene sulfonamide moiety

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